1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL
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Overview
Description
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL is a chemical compound with the molecular formula C17H12Cl2O3 and a molecular weight of 335.18 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a methoxy group attached to a naphthalen-2-ol structure. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL involves several steps. One common method includes the reaction of 2,4-dichloro-6-hydroxy-3-methoxybenzaldehyde with naphthalen-2-ol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL can be compared with similar compounds such as:
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Similar in structure but differs in the position of functional groups.
2-Naphthalenol derivatives: These compounds share the naphthalen-2-ol core but have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12Cl2O3 |
---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H12Cl2O3/c1-22-17-11(18)8-13(21)15(16(17)19)14-10-5-3-2-4-9(10)6-7-12(14)20/h2-8,20-21H,1H3 |
InChI Key |
JIEODQSFJCHXHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)C2=C(C=CC3=CC=CC=C32)O)O)Cl |
Origin of Product |
United States |
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